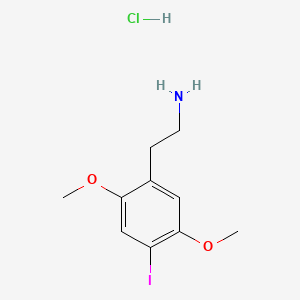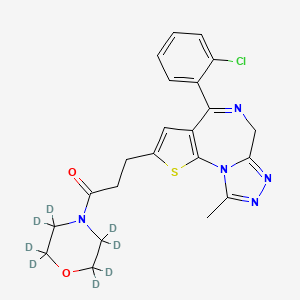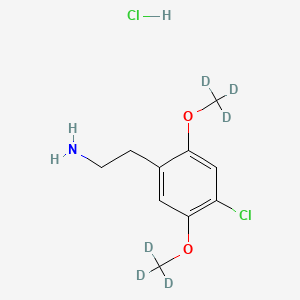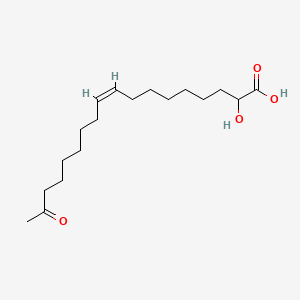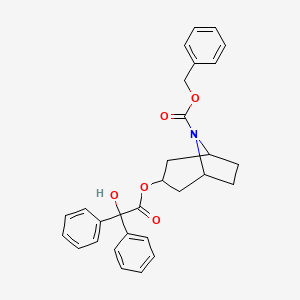![molecular formula C20H34ClNO2Si B564597 N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide CAS No. 342621-20-9](/img/structure/B564597.png)
N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide” is a chemical compound with the CAS number 342621-20-9 . It is used for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C20H34ClNO2Si . Its molecular weight is 384.03 .Physical And Chemical Properties Analysis
This compound is a solid . It is soluble in Dichloromethane and Ethyl Acetate . It should be stored at -20° C . The density of this compound is 1.019g/cm3, and it has a boiling point of 458.643ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is used in pharmaceutical testing as a high-quality reference standard. Its precise structure and properties make it ideal for developing new medications, particularly in the synthesis of complex drug molecules where specific functional groups are protected during the synthesis process .
Organic Synthesis
In organic chemistry, this compound serves as a reagent for various synthetic pathways. It’s particularly useful in reactions where the triisopropylsilyloxy group acts as a protective group for the phenol functionality, allowing for selective reactions at other sites of the molecule.
Material Science
Researchers utilize this compound in the field of material science to modify the surface properties of materials. The triisopropylsilyloxy group can be used to introduce hydrophobic characteristics to surfaces, which is beneficial in creating water-repellent coatings .
Analytical Chemistry
Due to its unique structure, this compound can be used as a calibration standard in chromatography and mass spectrometry. This helps in the accurate determination of the presence and quantity of similar compounds in various samples .
Chemical Biology
In chemical biology, this compound is employed to study protein interactions. The chlorophenyl moiety can be used to link biomolecules or as a probe to investigate biological pathways.
Catalysis
The compound finds application in catalysis, where it can be used to stabilize transition states or as a ligand in metal-catalyzed reactions. Its bulky triisopropylsilyloxy group can influence the steric environment around the catalytic site .
Environmental Science
In environmental science, this compound can be used to study degradation processes. Its stability under various conditions makes it a good candidate for understanding how similar compounds break down in the environment.
Nanotechnology
Lastly, in nanotechnology, the compound’s ability to form self-assembled monolayers on surfaces is of interest. This can be used to create nanoscale devices or coatings with specific properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-chloro-3-tri(propan-2-yl)silyloxyphenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34ClNO2Si/c1-13(2)25(14(3)4,15(5)6)24-18-12-16(10-11-17(18)21)22-19(23)20(7,8)9/h10-15H,1-9H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMTWGAOPDJDTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=CC(=C1)NC(=O)C(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675762 |
Source


|
| Record name | N-(4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342621-20-9 |
Source


|
| Record name | N-(4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

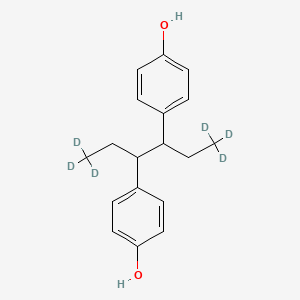
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)
